Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate is a chemical compound categorized under dihydrobenzofuran derivatives. It is characterized by a methyl group at the 7-position of the benzofuran ring and an acetate functional group. These structural features contribute to its potential biological activities and applications in organic synthesis.
This compound can be synthesized through various chemical processes, often starting from simpler aromatic compounds. It is not commonly found in nature but can be derived from natural products or synthesized in laboratories for research purposes.
Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. Its systematic name reflects its molecular structure, which includes both an ester (acetate) and a dihydrobenzofuran moiety.
The synthesis of Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate can typically be achieved through several methods, including:
The synthesis may involve the use of solvents such as dichloromethane or ethyl acetate and reagents like sulfuric acid or hydrochloric acid to facilitate the reactions. Reaction conditions such as temperature and time must be optimized to achieve high yields and purity.
The molecular formula of Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate is , with a molecular weight of approximately 192.211 g/mol. The structure features a dihydrobenzofuran core with an acetate group attached at the 3-position.
COC(=O)CC1COc2ccccc12InChI=1S/C11H12O3/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate can participate in various chemical reactions:
The conditions for these reactions often require careful control of temperature and pH to prevent side reactions or degradation of sensitive functional groups.
The mechanism of action for Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate primarily relates to its potential biological activities. It may interact with various biological targets due to its structural features, which allow it to mimic natural substrates or ligands in enzymatic processes.
Research into benzofuran derivatives has shown that they may exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. The exact mechanism would depend on the specific biological target and pathway involved.
Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate is stable under normal conditions but may be sensitive to strong acids or bases. It is soluble in organic solvents like ethanol and dichloromethane.
Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate has potential applications in medicinal chemistry as a precursor for synthesizing biologically active compounds. Its derivatives could be explored for their pharmacological properties in treating various diseases due to their structural similarity to known bioactive molecules.
Furthermore, it serves as a valuable building block in organic synthesis for creating more complex molecules used in pharmaceuticals and agrochemicals. The exploration of its derivatives could lead to new discoveries in drug development and therapeutic applications.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8